3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications. The compound features a unique structure that includes a benzodioxane moiety, which is known for its diverse biological activities.
The compound can be synthesized through various methods, and it has been referenced in patent literature and scientific studies highlighting its pharmaceutical potential. For instance, one patent discusses the use of benzodioxane derivatives for pharmaceutical applications, indicating a growing interest in this class of compounds for drug development .
3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid is classified under organic compounds and more specifically as an amino acid derivative due to the presence of the propionic acid group. It is also categorized within the broader class of heterocyclic compounds owing to its benzodioxane structure.
The synthesis of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid typically involves multi-step organic reactions. Common methods include:
Synthesis can be performed under controlled conditions using solvents such as dimethyl sulfoxide or ethanol, with catalysts like triethylamine to facilitate reactions. Reaction temperatures and times vary depending on the specific pathway chosen.
The compound can participate in various chemical reactions typical for amino acids and aromatic compounds. Notable reactions include:
These reactions often require specific conditions such as elevated temperatures or acidic/basic catalysts to proceed efficiently.
The mechanism of action for 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid is not fully elucidated but is believed to involve interactions with biological targets at the molecular level.
Research suggests that compounds within this class may exhibit anti-inflammatory and antimicrobial properties by modulating enzyme activity or receptor interactions in biological pathways .
3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid has potential applications in:
This compound exemplifies the ongoing research into benzodioxane derivatives and their implications in medicinal chemistry and pharmacology.
The 1,4-benzodioxane scaffold—a bicyclic framework comprising a fused benzene ring and a 1,4-dioxane heterocycle—is a privileged structure in medicinal chemistry. Its planar aromatic ring and non-planar alicyclic dioxane enable versatile interactions with enzymatic and receptor binding sites, while multiple derivatization points facilitate structural diversification [1] . Substitution at the dioxane carbons generates chiral centers, allowing enantioselective targeting of biological pathways. Synthetic strategies for chiral benzodioxanes include asymmetric synthesis, racemate resolution, and chiral HPLC [1] .
Compound Name | Biological Activity | Therapeutic Application |
---|---|---|
Doxazosin | α1-Adrenergic antagonist | Hypertension, BPH |
Eliglustat | Glucosylceramide synthase inhibitor | Gaucher’s disease |
Silybin | Antioxidant, hepatoprotective | Liver disorders |
Flesinoxan | 5-HT1A agonist | Antidepressant (investigational) |
CX546 | AMPA receptor modulator | Respiratory stimulant |
This scaffold’s "drug-likeness" arises from optimal physicochemical properties: moderate logP values enhance membrane permeability, and the oxygen atoms facilitate hydrogen bonding. The scaffold appears in marketed drugs (e.g., antihypertensive doxazosin), natural products (e.g., hepatoprotective silybin), and investigational agents targeting neuronal nicotinic receptors, cancer, and antimicrobial pathways [1] [4] . Recent applications include FtsZ inhibitors for antibiotic-resistant Staphylococcus aureus [8] and HSF1 pathway inhibitors for oncology [4].
The synthesis of 1,4-benzodioxane derivatives dates to the late 19th century, with significant optimization in the early 20th century [1] . Early derivatives like piperoxan (α-adrenergic blocker) and prosympal (sympatholytic) paved the way for scaffold diversification. Amidst this evolution, 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid (CAS: 436087-14-8) emerged as a hybrid molecule combining the benzodioxane core with a β-alanine linker [2] [9]. Its design leverages two strategic features:
Unlike ester-containing analogs (e.g., anti-inflammatory 2,3-dihydrobenzo[1,4]dioxin-6-yl acetic acid), this compound’s stable carboxylic acid group avoids metabolic hydrolysis, improving pharmacokinetic predictability [4] . It represents a synthetic intermediate for complex molecules, such as sulfonamide-acetamide hybrids evaluated for α-glucosidase inhibition [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7